![molecular formula C12H14F2O2 B169972 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol CAS No. 165115-73-1](/img/structure/B169972.png)
2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol
Descripción general
Descripción
2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol is an organic compound with the molecular formula C12H14F2O2 It is characterized by the presence of a difluorophenyl group attached to a propenyl chain, which is further connected to a propanediol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorophenylacetic acid and propenyl alcohol.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the esterification process.
Intermediate Formation: The intermediate product, 2-(2,4-difluorophenyl)-2-propenyl-propanedioic acid diethyl ester, is formed.
Hydrolysis and Reduction: The intermediate is then hydrolyzed and reduced to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Employing techniques like recrystallization and chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of difluorophenyl ketones.
Reduction: Production of difluorophenyl alcohols.
Substitution: Generation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in antifungal formulations.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Shares the difluorophenyl group but differs in the pyridine ring structure.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: Contains an additional trifluoromethyl group, enhancing its reactivity.
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Known for its antifungal properties and used in pharmaceutical formulations.
Propiedades
IUPAC Name |
2-[2-(2,4-difluorophenyl)prop-2-enyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-8(4-9(6-15)7-16)11-3-2-10(13)5-12(11)14/h2-3,5,9,15-16H,1,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLIKRXEOQATPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(CO)CO)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453909 | |
| Record name | 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165115-73-1 | |
| Record name | 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165115-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165115731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2,4-difluorophenyl)prop-2-en-1-yl]propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the key intermediate in the synthesis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol?
A1: The key intermediate in the synthesis is 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]-1,3-malonate diethyl ester. [] This intermediate is then further reacted with a borohydride to obtain the desired product, this compound. []
Q2: What type of reaction is used to form the final product?
A2: The final step of the synthesis involves a reduction reaction. [] 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]-1,3-malonate diethyl ester is reacted with a borohydride, which acts as a reducing agent, to yield the final product. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


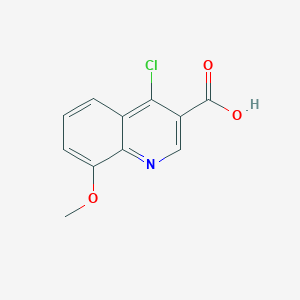


![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)
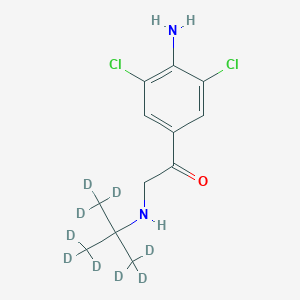

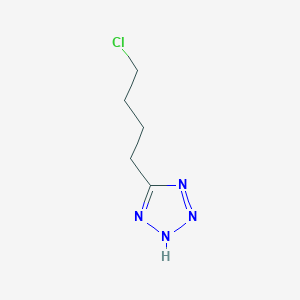
![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)
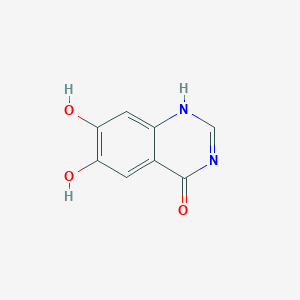

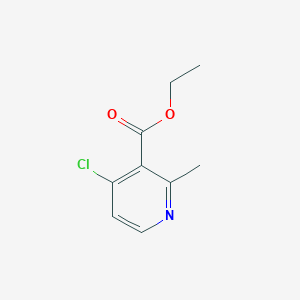
![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)


